(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
The compound (2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a heterocyclic methanone derivative featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 2-(methylthio)pyridin-3-yl moiety. This spirocyclic scaffold is notable for its conformational rigidity, which can enhance binding specificity in pharmacological contexts.
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(2-methylsulfanylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21-13-12(4-2-7-16-13)14(18)17-8-5-15(6-9-17)19-10-3-11-20-15/h2,4,7H,3,5-6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRAKTPRUGBGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategy
The spirocyclic amine scaffold can be synthesized via a cyclocondensation reaction between a diketone and an amine precursor. A modified approach from CN101255159A involves:
- Starting Materials : N-Benzyl piperidone and ethyl cyanoacetate undergo condensation in the presence of a cholamine catalyst to form a cyano-substituted intermediate.
- Hydrolysis and Reduction : The intermediate is hydrolyzed under acidic conditions (50% phosphoric acid, 110°C) to yield a diketone, which is subsequently reduced using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) to form the spirocyclic amine.
Key Reaction :
$$
\text{N-Benzyl piperidone} + \text{Ethyl cyanoacetate} \xrightarrow{\text{Cholamine}} \text{Cyano intermediate} \xrightarrow{\text{Hydrolysis}} \text{Diketone} \xrightarrow{\text{LiAlH4}} \text{1,5-Dioxa-9-azaspiro[5.5]undecane}
$$
Alternative Route via Dioxepin Intermediates
DE2143989A1 describes the synthesis of sulfonyl-substituted dioxepins, which can be adapted for spirocycle formation. For example, 5-methylsulfonyl-4,7-dihydro-1,3-dioxepin undergoes nucleophilic substitution with ammonia or amines to introduce the nitrogen atom, followed by cyclization to form the spiro structure.
Synthesis of 2-(Methylthio)pyridine-3-carboxylic Acid
Staudinger Ketene-Imine Cycloaddition
A method inspired by PMC10628897 employs the Staudinger reaction to construct β-lactam intermediates, which can be modified to pyridine derivatives. For instance:
- Imine Formation : Reacting xanthene-9-carboxylic acid with aromatic imines generates ketene precursors.
- Cycloaddition : In the presence of TsCl and Et3N, cyclocondensation yields pyridine-3-carboxylic acid derivatives.
Sulfur Incorporation via Nucleophilic Substitution
DE2143989A1 demonstrates the use of sulfonyl groups as leaving groups in pyridine synthesis. For example:
- Substrate Preparation : 3-Methylsulfonyl-2,5-dihydrofuran reacts with 4-methyloxazole at 150°C to form a pyridine skeleton.
- Methylthio Introduction : The sulfonyl group is displaced by methylthiolate (CH3S⁻) in a nucleophilic aromatic substitution, yielding 2-(methylthio)pyridine-3-ol.
- Oxidation to Carboxylic Acid : The hydroxyl group at position 3 is oxidized to a carboxylic acid using KMnO4 or RuO4.
Mechanistic Insight :
$$
\text{3-Methylsulfonylpyridine} + \text{CH3SNa} \xrightarrow{\Delta} \text{2-(Methylthio)pyridine} \xrightarrow{\text{Oxidation}} \text{2-(Methylthio)pyridine-3-carboxylic acid}
$$
Coupling Strategies for Final Product Assembly
Acid Chloride-Mediated Acylation
- Activation : Convert 2-(methylthio)pyridine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl2).
- Amine Coupling : React the acid chloride with 1,5-dioxa-9-azaspiro[5.5]undecane in the presence of triethylamine (Et3N) to form the methanone linkage.
Reaction Conditions :
One-Pot Coupling Using Carbodiimides
A milder alternative employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HATU:
- In Situ Activation : EDCI facilitates the formation of an active ester intermediate.
- Nucleophilic Attack : The spirocyclic amine attacks the activated carbonyl, yielding the final product.
Advantages :
- Avoids isolation of moisture-sensitive acid chlorides.
- Higher functional group tolerance.
Optimization Challenges and Solutions
Spirocycle Stability
The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is prone to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:
- Using aprotic solvents (e.g., THF, CH2Cl2).
- Maintaining reaction temperatures below 100°C.
Regioselectivity in Pyridine Functionalization
Ensuring correct substitution at pyridine positions 2 and 3 requires:
- Directing Groups : Temporary protection of position 3 during methylthio introduction.
- Lewis Acid Catalysts : FeCl3 or AlCl3 to enhance electrophilic substitution selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is largely dependent on its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing substituent effects, molecular properties, and synthesis strategies:
*Inferred from structural analogs; experimental validation required.
Key Observations:
Spirocyclic Core: The 1,5-dioxa-9-azaspiro[5.5]undecane system is conserved across analogs. Its rigidity may reduce entropic penalties during target binding compared to non-spirocyclic counterparts. IR data from confirm the presence of carbonyl (C=O) and ether (C-O-C) stretches in related compounds .
Synthetic Strategies: Amine-Alkylation Routes: describes the synthesis of spirocyclic methanones via amine intermediates (e.g., 4c) followed by chromatography (ethyl acetate eluent), yielding products in moderate yields (64% for 6c) . Thioether Formation: The methylthio group in the target compound could be introduced via nucleophilic substitution or thiol-alkylation, analogous to methods in for pyrimidin-2-ylthio derivatives .
Biological Activity
The compound (2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Chemical Formula : C₁₄H₁₈N₂O₂S
- Molecular Weight : Approximately 278.37 g/mol
- Key Functional Groups : Pyridine, spirocyclic structure, and a methylthio group.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the methylthio group may enhance lipophilicity, aiding in membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of spirocyclic compounds. For instance, derivatives of azaspiro compounds have shown effective inhibition of cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Compounds similar to the target compound have demonstrated significant IC₅₀ values in cancer cell lines, indicating potent antiproliferative effects.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| UZH2 | MOLM-13 | 5 | Apoptosis induction |
| UZH2 | PC-3 | 10 | Cell cycle arrest |
Antimicrobial Activity
Compounds with similar spirocyclic structures have been evaluated for antimicrobial properties against various pathogens:
- Bacterial Inhibition : The compound displayed activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary data suggest efficacy against certain fungal strains, indicating a broad-spectrum antimicrobial potential.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of azaspiro compounds, including derivatives of the target compound. The study reported that modifications to the spiro structure significantly enhanced anticancer activity against multiple cell lines, particularly those resistant to standard therapies .
Study 2: Antimicrobial Evaluation
In another study focusing on the synthesis and evaluation of Mannich bases derived from spirocyclic compounds, it was found that several derivatives exhibited promising antibacterial and antifungal activities. The study emphasized structure-activity relationships (SAR) that could guide further modifications for enhanced efficacy .
Q & A
Q. What are the recommended synthetic routes for (2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, and what challenges arise during optimization?
The synthesis of this compound likely involves multi-step organic reactions, including:
- Coupling reactions : Formation of the methanone bridge between the pyridine and spirocyclic moieties using coupling reagents like EDCI or DCC .
- Spirocyclic ring construction : Cyclization via intramolecular nucleophilic substitution or ring-closing metathesis under controlled temperature (e.g., 60–80°C) and inert atmospheres .
- Methylthio group introduction : Thiolation of the pyridine ring using methyl disulfide or thiomethylation agents in the presence of a base (e.g., K₂CO₃) .
Q. Key challenges :
- Low yields due to steric hindrance from the spirocyclic system.
- Competing side reactions (e.g., over-oxidation of the methylthio group).
- Purification difficulties caused by polar intermediates.
Methodological guidance : Optimize reaction stoichiometry, use high-resolution mass spectrometry (HRMS) to track intermediates, and employ preparative HPLC for purification .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the spirocyclic system and methylthio group. For example, the deshielded proton at C3 of the pyridine ring (δ ~8.5 ppm) confirms substitution .
- Mass Spectrometry (MS) : HRMS to validate molecular weight (expected m/z ~375.15 for C₁₈H₂₂N₂O₂S⁺).
- HPLC-PDA : Assess purity (>95%) and detect impurities from incomplete coupling or oxidation .
Note : Differential Scanning Calorimetry (DSC) can identify polymorphic forms, which may affect biological activity .
Q. What biological screening strategies are suitable for initial evaluation of this compound?
- Kinase inhibition assays : Prioritize kinases with ATP-binding pockets (e.g., EGFR, CDK2) due to the spirocyclic system’s potential to mimic adenine .
- Antimicrobial profiling : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-tumorigenic cells (e.g., HEK293) to assess selectivity .
Data interpretation : Compare IC₅₀/MIC values with structurally related compounds (e.g., diazaspiro derivatives modulating GABA receptors) to identify activity trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Core modifications :
- Functional group additions : Introduce electron-withdrawing groups (e.g., -NO₂) to the pyridine ring to stabilize binding interactions.
Q. Experimental workflow :
Synthesize 10–15 analogs with systematic substitutions.
Test in kinase inhibition and cytotoxicity assays.
Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
Q. How should researchers resolve contradictions in reported biological data for structurally similar compounds?
Case example : A diazaspiro compound shows potent GABA modulation in one study but negligible activity in another . Resolution strategies :
- Replicate assays : Use identical cell lines (e.g., CHO-K1 for GABA receptors) and buffer conditions.
- Control for stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures may skew results .
- Cross-validate with orthogonal methods : Pair radioligand binding assays with electrophysiology for functional confirmation.
Q. What computational approaches are recommended for predicting metabolic stability and toxicity?
- ADMET prediction : Use QikProp or ADMET Predictor™ to estimate logP (target ~2.5), CYP450 inhibition, and hERG liability.
- Metabolic site identification : Perform DFT calculations to identify labile bonds (e.g., methylthio oxidation via CYP3A4) .
- In silico toxicity : Apply DEREK or ProTox-II to flag structural alerts (e.g., mutagenic potential of the spirocyclic amine).
Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. How can researchers address instability issues during formulation or storage?
- Degradation pathways : Hydrolysis of the dioxa ring under acidic conditions or oxidation of the methylthio group.
- Mitigation strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
